molecular formula C13H16F2O2 B7992881 1-(4-Butoxy-3,5-difluorophenyl)propan-1-one CAS No. 1443355-70-1

1-(4-Butoxy-3,5-difluorophenyl)propan-1-one

Cat. No.: B7992881
CAS No.: 1443355-70-1
M. Wt: 242.26 g/mol
InChI Key: RWOIGYDQZZYPLQ-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3,5-difluorophenyl)propan-1-one (CAS: 1443355-70-1) is a fluorinated aromatic ketone with the molecular formula C₁₃H₁₆F₂O₂ and a molecular weight of 242.26 g/mol . Its structure features a propan-1-one group attached to a 3,5-difluorophenyl ring substituted with a butoxy chain at the para position. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing fluorine atoms and the lipophilic butoxy group, which influence reactivity, stability, and solubility.

Properties

IUPAC Name

1-(4-butoxy-3,5-difluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-3-5-6-17-13-10(14)7-9(8-11(13)15)12(16)4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOIGYDQZZYPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)C(=O)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254088
Record name 1-Propanone, 1-(4-butoxy-3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443355-70-1
Record name 1-Propanone, 1-(4-butoxy-3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443355-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-butoxy-3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Butoxy-3,5-difluorophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxy-3,5-difluorobenzene and propanone derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common catalysts include palladium-based catalysts, while solvents like toluene or ethanol are frequently used.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Butoxy-3,5-difluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-(4-Butoxy-3,5-difluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.

    Industry: In industrial settings, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(4-Butoxy-3,5-difluorophenyl)propan-1-one, highlighting variations in substituents, physicochemical properties, and applications:

Compound Name CAS Molecular Formula MW (g/mol) Substituents Boiling Point (°C) Density (g/cm³) Key Properties/Applications
This compound 1443355-70-1 C₁₃H₁₆F₂O₂ 242.26 Butoxy (C₄), 3,5-F₂ Not reported Not reported High lipophilicity; pharmaceutical intermediate
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one 1443328-99-1 C₁₁H₁₂F₂O₂ 214.21 Ethoxy (C₂), 3,5-F₂ 297.9 ± 35.0 (predicted) 1.149 ± 0.06 Lower lipophilicity; used in enantioselective catalysis
1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one Not available C₉H₇F₂O₂ 200.15 Hydroxyl (-OH), 3,5-F₂ Not reported Not reported Polar, hydrogen-bonding capacity; precursor for fluorinated polymers
1-(4-Bromo-3,5-difluorophenyl)ethanone 1528607-78-4 C₈H₅BrF₂O 247.03 Bromo (-Br), 3,5-F₂ Not reported Not reported Reactive toward nucleophilic substitution; intermediate in API synthesis
1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one 1443325-80-1 C₁₁H₁₂F₂O₂ 214.21 Ethoxy (C₂), 4,5-F₂ Not reported Not reported Altered electronic effects due to ortho-substitution; exploratory medicinal chemistry

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Physicochemical Properties

  • Alkoxy Chain Length :

    • The butoxy group in the target compound enhances lipophilicity (predicted logP > 3.5) compared to the ethoxy analog (logP ~2.8), making it more suitable for lipid membrane penetration in drug delivery .
    • Ethoxy-substituted analogs exhibit lower molecular weights (~214 vs. 242 g/mol) and higher predicted boiling points (~298°C), suggesting reduced thermal stability for the butoxy derivative .
  • Fluorine vs. Bromo-substituted analogs (e.g., 1-(4-Bromo-3,5-difluorophenyl)ethanone) exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine leaving group .

Electronic and Steric Influences

  • Positional Isomerism : The ethoxy group in 1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one occupies the meta position relative to the ketone, altering steric hindrance and electronic distribution compared to the para-substituted target compound .

Biological Activity

Overview

1-(4-Butoxy-3,5-difluorophenyl)propan-1-one is a synthetic organic compound with the molecular formula C₁₃H₁₆F₂O₂ and a molecular weight of 242.26 g/mol. This compound has garnered interest in both chemical and biological research due to its unique structural features, including a phenyl ring substituted with fluorine atoms and a butoxy group, which enhance its lipophilicity and potential biological activity.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 4-butoxy-3,5-difluorobenzene with propanone derivatives under specific conditions that may include palladium-based catalysts and solvents like toluene or ethanol. This process allows for the formation of the desired product with high yields.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various biomolecular targets. The following sections detail these activities:

The mechanism of action for this compound is believed to involve:

  • Enzyme Interaction : Studies suggest that it interacts with specific enzymes, potentially influencing pathways related to inflammation and pain modulation.
  • Receptor Binding : The presence of fluorine atoms may enhance binding affinities to certain receptors, making it a candidate for drug development in therapeutic applications.

Potential Therapeutic Applications

Preliminary findings indicate that this compound may possess:

  • Anti-inflammatory Properties : Research points towards its potential use in treating inflammatory diseases.
  • Analgesic Effects : Its ability to modulate pain responses could make it useful in pain management therapies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
1-(3,5-Difluoro-2-methoxyphenyl)propan-1-oneC₁₂H₁₄F₂O₂Contains a methoxy group instead of butoxy
1-(3,5-Difluoro-2-ethoxyphenyl)propan-1-oneC₁₂H₁₄F₂O₂Ethoxy substituent alters solubility properties
1-(3,5-Difluoro-2-butoxyphenyl)propan-1-oneC₁₂H₁₄F₂O₂Similar but differs in the position of butoxy group

The unique arrangement of functional groups in this compound enhances its solubility and reactivity compared to its analogs, which may lead to distinct chemical behaviors and biological activities.

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